molecular formula C10H13BrClNO2 B6220244 methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride CAS No. 2751611-32-0

methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride

Cat. No.: B6220244
CAS No.: 2751611-32-0
M. Wt: 294.6
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride typically involves the bromination of 2,6-dimethylbenzoic acid, followed by esterification and amination reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, methanol for esterification, and ammonia or an amine for the amination step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Mechanism of Action

The mechanism of action of methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino and bromine groups can participate in various binding interactions, influencing the activity of enzymes and receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is unique due to the presence of both bromine and dimethyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various research and industrial applications .

Properties

CAS No.

2751611-32-0

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.6

Purity

95

Origin of Product

United States

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